Methylcoffanolamin; Methylcoffanolamine; Rhinoptil
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylcoffanolamin involves heating 8-chlorocaffeine with beta-N-methylaminoethanol. The reaction is carried out at a temperature range of 140°C to 160°C for 30 minutes, followed by an increase in temperature to 165°C to 170°C for an additional 15-20 minutes. Upon cooling, a colorless mass of crystals is obtained .
Industrial Production Methods
Industrial production methods for Methylcoffanolamin are not extensively documented in the available literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methylcoffanolamin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of Methylcoffanolamin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of Methylcoffanolamin depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced derivatives.
Scientific Research Applications
Methylcoffanolamin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of methylxanthines.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It is used as a nasal decongestant and in the treatment of acute rhinitis.
Mechanism of Action
Methylcoffanolamin exerts its effects by acting as a vasoconstrictor, which narrows the blood vessels and reduces blood flow to the nasal passages. This action helps to alleviate nasal congestion. The compound is related to caffeine and shares similar molecular targets and pathways, including the inhibition of phosphodiesterase enzymes, which leads to increased levels of cyclic AMP (cAMP) and subsequent vasoconstriction .
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known stimulant that also belongs to the methylxanthine family.
Theophylline: Another methylxanthine compound used as a bronchodilator in the treatment of respiratory diseases.
Theobromine: A methylxanthine found in cocoa and chocolate, known for its mild stimulant effects.
Uniqueness
Methylcoffanolamin is unique in its specific application as a nasal decongestant due to its vasoconstrictive and anticatarrhal properties. While other methylxanthines like caffeine and theophylline have broader applications as stimulants and bronchodilators, Methylcoffanolamin’s primary use is in the treatment of nasal congestion .
Properties
Molecular Formula |
C11H18N5O3+ |
---|---|
Molecular Weight |
268.29 g/mol |
IUPAC Name |
2-hydroxyethyl-methyl-(1,3,7-trimethyl-2,6-dioxo-5H-purin-8-ylidene)azanium |
InChI |
InChI=1S/C11H18N5O3/c1-13(5-6-17)10-12-8-7(14(10)2)9(18)16(4)11(19)15(8)3/h7,17H,5-6H2,1-4H3/q+1 |
InChI Key |
QYJKJBVMEPLHBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(=NC1=[N+](C)CCO)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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